4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of dichlorophenyl and furan-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dichloroaniline with a suitable acylating agent to form an intermediate compound.
Coupling with Furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Various furan derivatives with oxidized functional groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Compounds with modified dichlorophenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of enzyme functions and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((3,5-Dichlorophenyl)amino)-4-oxobutanoic acid: Lacks the furan-2-ylmethyl group, resulting in different chemical properties and applications.
2-((Furan-2-ylmethyl)amino)-4-oxobutanoic acid:
Uniqueness
Structural Features: The combination of dichlorophenyl and furan-2-ylmethyl groups provides unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in multiple research and industrial fields.
This detailed overview highlights the significance of 4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid in scientific research and industrial applications
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-9-4-10(17)6-11(5-9)19-14(20)7-13(15(21)22)18-8-12-2-1-3-23-12/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQUMNBXJUXFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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